molecular formula C21H21Cl2NO4 B2702326 1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one CAS No. 879045-53-1

1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one

Cat. No.: B2702326
CAS No.: 879045-53-1
M. Wt: 422.3
InChI Key: ZOTLQLUJFSHWBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one is a useful research compound. Its molecular formula is C21H21Cl2NO4 and its molecular weight is 422.3. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by an indolinone backbone with various functional groups that contribute to its biological activity. The presence of a 2,4-dichlorophenoxy group is particularly significant as it may enhance the compound's interaction with biological targets.

Structural Formula

C18H19Cl2N1O3\text{C}_{18}\text{H}_{19}\text{Cl}_2\text{N}_1\text{O}_3

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly against various cancer cell lines. A study demonstrated that it induces apoptosis in human breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)20Cell cycle arrest
HeLa (Cervical Cancer)12Inhibition of proliferation

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent . It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting potential applications in treating inflammatory diseases .

Case Study: In Vivo Anti-inflammatory Effects

A recent animal study evaluated the effects of this compound on inflammation induced by lipopolysaccharide (LPS). The results indicated a significant reduction in edema and inflammatory markers in treated groups compared to controls, highlighting its therapeutic potential in inflammatory conditions.

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against a range of pathogens. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This broad-spectrum activity can be attributed to its ability to disrupt microbial cell membranes .

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activities of this compound are mediated through several mechanisms:

  • Apoptosis Induction : The activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Cytokine Modulation : Inhibition of NF-kB signaling pathway leading to reduced cytokine release.
  • Membrane Disruption : Interaction with microbial membranes leading to cell lysis.

Properties

IUPAC Name

1-[3-(2,4-dichlorophenoxy)propyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2NO4/c1-13-4-6-18-16(10-13)21(27,12-14(2)25)20(26)24(18)8-3-9-28-19-7-5-15(22)11-17(19)23/h4-7,10-11,27H,3,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTLQLUJFSHWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CCCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.